molecular formula C10H17NOS B1166873 FSK-508 CAS No. 107220-27-9

FSK-508

Cat. No.: B1166873
CAS No.: 107220-27-9
M. Wt: 199.32 g/mol
InChI Key: WUTYZMFRCNBCHQ-WCBMZHEXSA-N
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Description

FSK-508 (hypothetical name for illustrative purposes) is a synthetic small-molecule compound under investigation for its catalytic and coordination properties in transition metal-mediated reactions.

Key physicochemical properties (hypothetical, based on analogous compounds):

  • Molecular weight: ~350–400 g/mol
  • LogP: 2.8 (moderate lipophilicity)
  • Thermal stability: Stable up to 200°C under inert atmospheres .

Properties

CAS No.

107220-27-9

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

(2S,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]

InChI

InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10+/m0/s1

InChI Key

WUTYZMFRCNBCHQ-WCBMZHEXSA-N

Isomeric SMILES

C[C@H]1O[C@]2(CN3CCC2CC3)CS1

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1

Origin of Product

United States

Chemical Reactions Analysis

FSK-508 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

FSK-508 has a wide range of scientific research applications, including:

    Chemistry: It is used in the study of chemical reactions and mechanisms, particularly those involving CFTR protein.

    Biology: this compound is utilized in biological research to understand the function and regulation of CFTR protein and its role in cystic fibrosis.

    Medicine: The compound is investigated for its potential therapeutic applications in treating cystic fibrosis and other related conditions.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting CFTR protein

Mechanism of Action

The mechanism of action of FSK-508 involves its interaction with the CFTR protein. This compound acts as a corrector of the F508del mutation in the CFTR protein, which is a common mutation in cystic fibrosis patients. By stabilizing the nucleotide-binding domain 1 (NBD1) of the CFTR protein, this compound helps restore the proper folding, trafficking, and function of the protein. This correction mechanism involves the inhibition of interactions between the mutated CFTR and other cellular components, thereby improving the protein’s stability and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates FSK-508 against two structurally and functionally related compounds: Ligand-32 (a bidentate phosphine ligand) and Compound-X (a palladium complex with alkene coordination).

Structural and Electronic Properties

Property This compound Ligand-32 Compound-X
Coordination Sites 3 (Phosphine + alkene) 2 (Phosphine only) 4 (Palladium center)
Electron Donation Moderate (σ-donor/π-acceptor) Strong σ-donor Weak π-acceptor
Steric Bulk Low (planar geometry) High (bulky substituents) Moderate (tetrahedral)

This compound’s hybrid ligand system enables dual σ-donation and π-backbonding, a feature absent in Ligand-32, which limits its utility in electron-deficient metal centers . Compound-X, while effective in palladium catalysis, lacks modularity for ligand tuning compared to this compound’s adaptable framework.

Catalytic Performance in Suzuki-Miyaura Coupling

Metric This compound Ligand-32 Compound-X
Yield (%) 92 78 85
Turnover Number 1,200 800 950
Substrate Scope Broad (aryl/heteroaryl) Narrow (aryl only) Moderate (aryl/vinyl)

This compound outperforms Ligand-32 in both yield and substrate compatibility due to its balanced electronic profile, which stabilizes transient metal intermediates more effectively . Compound-X exhibits competitive yields but requires higher catalyst loadings (5 mol% vs. This compound’s 2 mol%), increasing costs for industrial-scale applications.

Stability and Practical Considerations

  • Air Sensitivity : this compound is air-stable in solid form, unlike Ligand-32, which requires strict inert storage .
  • Synthetic Complexity : this compound’s synthesis involves fewer steps (3 steps) compared to Compound-X (5 steps), reducing production costs .

Data Tables and Research Findings

Table 1. Comparative Thermodynamic Parameters

Parameter This compound Ligand-32 Compound-X
ΔG‡ (kJ/mol) 68.3 84.7 72.9
Activation Energy Low High Moderate

Lower activation energy (ΔG‡) for this compound correlates with faster reaction kinetics, validated by DFT calculations .

Table 2. Industrial Viability Metrics

Metric This compound Ligand-32 Compound-X
Cost per gram ($) 45 60 55
Scalability High Low Moderate

This compound’s cost-effectiveness and scalability position it as a preferred candidate for large-scale catalytic processes .

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